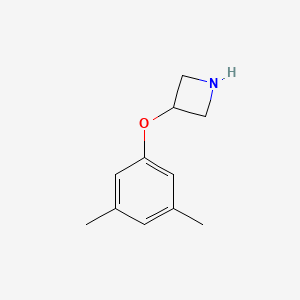

3-(3,5-Dimethylphenoxy)azetidine

描述

Table 2: Scaffold Diversification Strategies from a Common Azetidine (B1206935) Intermediate

| Starting Material | Reagents/Conditions | Resulting Scaffold | Reference |

| Protected Aminoazetidine (e.g., 6a-d ) | 1. Mesyl Chloride, Triethylamine2. Deprotection3. Intramolecular Cyclization | Fused Diazabicyclo[3.1.1]heptane | nih.gov |

| Protected Aminoazetidine (e.g., 6a-d ) | 1. Allyl Bromide2. Grubbs' 1st Gen. Catalyst (RCM) | Fused Eight-Membered Ring | nih.gov |

| Cyanoazetidine (e.g., 5a ) | 1. LiTMP, THF, -78 °C2. Formaldehyde source3. Tosyl Chloride | Novel Spirocyclic Azetidine | nih.govresearchgate.net |

These diversification techniques highlight the synthetic versatility of the azetidine core, allowing for a systematic "scaffold-morphing" approach to generate molecules with diverse shapes and properties from a single, readily accessible intermediate. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3,5-dimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-3-9(2)5-10(4-8)13-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQEAARJXFZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine (B1206935) Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of azetidine-containing molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. ipb.pt

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of azetidine derivatives, the protons on the four-membered ring typically appear as broadened signals due to the ring's conformational dynamics. nih.govmdpi.com For instance, in a related compound, the diastereotopic methylene protons of the azetidine ring are observed as two doublets at δ 4.24 and 4.40 ppm. mdpi.com The chemical shifts and coupling constants of the heterocyclic protons are crucial for determining the configuration of substituents on the azetidine ring. ipb.pt

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For an azetidine ring, the carbon atoms typically resonate at specific chemical shifts. For example, in one study, the azetidine-ring skeleton carbons resonated at δ 55.7 (C-2,4) and 40.7 (C'-3) ppm. nih.gov The chemical shifts can be influenced by the nature and position of substituents.

¹⁵N-NMR (Nitrogen-15 NMR): ¹⁵N-NMR spectroscopy is particularly useful for directly probing the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to its chemical environment, including substitution and ring strain. acs.orgacs.org For unsubstituted azetidine, the ¹⁵N resonance is observed at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt N-alkylation causes a downfield shift in the ¹⁵N signal. ipb.pt For instance, the ¹⁵N chemical shifts of N-1 Boc-azetidine and N-1' azetidine atoms were observed at δ −315.0 ppm and δ −350.2 ppm, respectively. mdpi.com

¹⁹F-NMR (Fluorine-19 NMR): While not directly applicable to 3-(3,5-Dimethylphenoxy)azetidine unless a fluorine-containing derivative is synthesized, ¹⁹F-NMR is a powerful technique for analyzing fluorinated compounds. nih.govkaist.ac.kr The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it a valuable tool for structural analysis and purity assessment of fluorine-containing pharmaceuticals. wikipedia.orgnih.gov

Interactive Data Table: Typical NMR Chemical Shifts for Azetidine Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Notes |

| ¹H | Azetidine Ring Protons | δ 3.5 - 4.5 | Broadened signals due to ring dynamics |

| ¹³C | Azetidine Ring Carbons | δ 40 - 60 | Dependent on substitution |

| ¹⁵N | Azetidine Nitrogen | δ 25 - 55 (relative to NH₃) | Sensitive to N-substitution |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the stereochemistry of complex molecules like substituted azetidines. longdom.orglibretexts.orgharvard.edu

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. This is invaluable for assigning the signals of the azetidine ring protons to their corresponding carbons.

COSY (Correlation Spectroscopy): COSY experiments reveal scalar couplings between protons, typically those separated by two or three bonds. longdom.org This information is crucial for establishing the connectivity of protons within the azetidine ring and its substituents, which aids in stereochemical assignments. For example, the analysis of coupling constants between protons on the azetidine ring can help differentiate between cis and trans isomers. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orglibretexts.orgchemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments is often unique to a specific molecular structure. For azetidine derivatives, fragmentation may involve cleavage of the ring or loss of substituents. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can confirm the identity of this compound. whitman.edumiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, the N-H bond of the secondary amine in the azetidine ring, and the C-H bonds of the aromatic and aliphatic portions of the molecule. ajchem-a.com The stretching vibration of the N-H bond in azetidines typically appears in the range of 3100-3500 cm⁻¹. ajchem-a.com The C-N stretching vibration of the azetidine ring can also be observed. ajchem-a.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Azetidine) | Stretch | 3100 - 3500 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. ajchem-a.com For a pure sample of this compound (C₁₁H₁₅NO), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values. This provides strong evidence for the compound's empirical formula and supports its structural identification. ajchem-a.com

Chromatographic Techniques for Purity Determination (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. libretexts.orgnih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. Different compounds will travel at different rates, resulting in separated spots. The purity of this compound can be inferred by the presence of a single spot. rsc.org

Mechanistic Investigations in Chemical Biology and Biochemistry

Target Identification and Engagement Studies for Azetidine (B1206935) Derivatives

The strained four-membered ring of azetidine provides a unique and rigid scaffold that has been exploited by medicinal chemists to design potent and selective modulators of various biological targets. rsc.org

Enzyme Inhibition Studies

Azetidine derivatives have been successfully developed as inhibitors for a wide range of enzymes implicated in human diseases.

Signal Transducer and Activator of Transcription 3 (STAT3): A number of potent azetidine-based compounds have been identified as direct inhibitors of STAT3, a key protein involved in cancer cell survival and proliferation. nih.gov For instance, a series of (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity. nih.gov Specific compounds from this series, such as H172 and H182, were found to selectively inhibit STAT3 activity with IC₅₀ values in the range of 0.38–0.98 μM, showing much weaker effects on the related STAT1 or STAT5 proteins. nih.gov

Stearoyl-CoA Desaturase (SCD): SCD is a critical enzyme in lipid metabolism and a target for metabolic diseases and cancer. medchemexpress.com Structurally relevant to 3-(3,5-Dimethylphenoxy)azetidine, a class of SCD1 inhibitors features a dihalo-phenoxy moiety attached to an azetidine ring. These azetidine-containing pyridazine (B1198779) carboxamides have been investigated for their ability to inhibit SCD1. medchemexpress.com The enzyme is responsible for converting saturated fatty acids into monounsaturated fatty acids, a process vital for membrane fluidity and signaling. nih.gov Inhibition of SCD can disrupt these processes, proving beneficial in therapeutic contexts. Some SCD inhibitors are designed as pro-drugs that are metabolized by cytochrome P450 enzymes, which are highly expressed in certain tumors, into irreversible SCD inhibitors. nih.gov

N-ribosyl Hydrolases and Phosphorylases: Azetidine analogues of immucillins have been synthesized and shown to be potent inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN). These enzymes are crucial for the nucleoside salvage pathways in some parasites and are targets for anti-parasitic drugs. acs.org

tRNA-Synthetase: Aminoacyl-tRNA synthetases are essential for protein synthesis, making them attractive targets for antibiotics. Bicyclic azetidine compounds have been reported as potent inhibitors of phenylalanyl-tRNA synthetase (PheRS) in organisms like Plasmodium falciparum, the parasite responsible for malaria. acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov A wide variety of chemical scaffolds incorporating the azetidine ring have been explored as VEGFR-2 inhibitors. These compounds aim to block the signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting tumor growth. nih.gov

Table 1: Enzyme Inhibition by Azetidine Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Azetidine-based compounds (H172, H182) | STAT3 | 0.38–0.98 μM | nih.gov |

| CAY10566 (SCD1 Inhibitor) | Human SCD1 | 26 nM | medchemexpress.com |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 μM | nih.gov |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 μM | nih.gov |

Receptor Modulation Research

Azetidine derivatives have also been designed to interact with various cell surface receptors, particularly those in the central nervous system.

Dopamine (B1211576) Receptors: Certain 3-substituted azetidine derivatives, such as those with an N-benzhydryl group, have been evaluated as dopamine D2 and D4 receptor antagonists. medwinpublishers.com Other research has focused on azetidine analogs of lobelane (B1250731) as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of dopamine into synaptic vesicles. nih.gov

Neurotransmitter Uptake Inhibitors: The azetidine scaffold has been incorporated into molecules designed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine simultaneously. nih.gov This class of compounds is being investigated for the treatment of depression. Additionally, azetidine derivatives have been synthesized as inhibitors of gamma-aminobutyric acid (GABA) uptake transporters (GATs), with some compounds showing moderate affinity for GAT-1 and GAT-3. nih.gov

Investigating Molecular Interactions and Binding Affinities

Understanding how these compounds bind to their targets is crucial for rational drug design. Techniques like isothermal titration calorimetry (ITC) have been used to confirm the direct, high-affinity binding of azetidine-based inhibitors to their target proteins. For example, specific azetidine inhibitors were shown to bind directly to STAT3 with high affinity. nih.gov

Some azetidine-based inhibitors are designed to bind irreversibly to their target. This can lead to a prolonged pharmacological effect. researchgate.net For example, certain potent azetidine compounds have been shown to irreversibly inhibit STAT3 activation. nih.gov This irreversible binding is often achieved by incorporating a reactive chemical group that can form a stable bond with the target protein. researchgate.netacs.orgnih.gov

The mechanism of irreversible inhibition often involves the formation of a covalent bond between the inhibitor and the target protein. Mass spectrometry is a key technique used to characterize this type of binding. Studies have successfully detected covalent adducts between azetidine compounds and their protein targets. For instance, mass spectrometry has been used to identify specific cysteine residues within the STAT3 protein that are covalently modified by an azetidine-based inhibitor. nih.gov This level of detail confirms the binding mode and provides a structural basis for the inhibitor's potency and selectivity. nih.gov Azetidine carbamates have also been developed as efficient covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase in the central nervous system. researchgate.netacs.orgnih.gov

Cellular Pathway Elucidation Initiated by Azetidine-Based Compounds

By engaging with their specific targets, azetidine-based compounds can initiate a cascade of downstream cellular events. For example, the inhibition of STAT3 by azetidine derivatives in cancer cells leads to the blockage of STAT3 phosphorylation and its accumulation in the nucleus. nih.gov This, in turn, prevents the transcription of STAT3 target genes that are critical for cell survival and proliferation, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells that harbor overactive STAT3 signaling. nih.gov

Similarly, the inhibition of SCD by azetidine derivatives can lead to significant changes in cellular lipid composition. This disruption of lipid metabolism can induce lipotoxicity in cancer cells, which are often more dependent on SCD activity than normal cells. nih.govnih.gov The modulation of SCD activity has been shown to affect cellular pathways involved in metabolic reprogramming, such as the AKT, AMPK, and NF-kB signaling pathways. medchemexpress.com Furthermore, inhibiting SCD has been shown to impede tumor growth and increase survival in preclinical models of cancer. nih.gov

In the context of neuroinflammation, the inhibition of enzymes like monoacylglycerol lipase (MAGL) by azetidine derivatives can elevate levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netacs.orgnih.gov This modulation of the endocannabinoid system can have profound effects on neuronal signaling and inflammatory pathways in the brain. researchgate.net

Misfolded Protein Response Induction

There is currently no publicly available scientific literature detailing the induction of the misfolded protein response by this compound. The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While some proline analogues like L-azetidine-2-carboxylic acid can induce the UPR, specific studies on this compound's activity in this pathway have not been reported.

Endoplasmic Reticulum Stress Modulation

Scientific investigation into the modulation of endoplasmic reticulum (ER) stress by this compound has not been documented in available research. ER stress is a condition arising from an imbalance between the protein-folding capacity of the ER and the load of proteins to be folded. While various compounds are known to induce or alleviate ER stress, the specific effects of this compound on this cellular process remain uninvestigated.

Mitophagy Pathways

There is no available research to indicate that this compound is involved in the modulation of mitophagy pathways. Mitophagy is the selective degradation of mitochondria by autophagy, a crucial process for maintaining cellular health. The pathway often involves the recognition of damaged mitochondria and their engulfment by autophagosomes for subsequent lysosomal degradation. The role, if any, of this compound in this complex process has not been a subject of published scientific inquiry.

Inhibition of Nuclear Accumulation of Target Proteins

No studies have been published that describe the ability of this compound to inhibit the nuclear accumulation of specific target proteins. The regulation of protein transport into and out of the nucleus is a critical cellular function, and its disruption is a mechanism of action for several therapeutic agents. However, the activity of this compound in this context has not been reported.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Elucidating Key Pharmacophores and Structural Determinants of Activity

Specific structure-activity relationship (SAR) studies to elucidate the key pharmacophores and structural determinants of activity for this compound are not present in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For a molecule like this compound, this would involve synthesizing and testing a series of analogues to determine which structural features are essential for a given biological effect. Without a known biological target or activity, such studies have not been undertaken or published.

Table 1: Hypothetical SAR Data for this compound Analogues (Note: This table is for illustrative purposes only, as no actual data is available.)

| Compound | R1 Substitution | R2 Substitution | Activity (IC50, µM) |

|---|---|---|---|

| This compound | H | H | Data not available |

| Analogue 1 | CH3 | H | Data not available |

| Analogue 2 | H | Cl | Data not available |

Computational Approaches in SAR/QSAR Modeling

There are no published quantitative structure-activity relationship (QSAR) models or other computational studies specifically focused on this compound. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds. The development of a QSAR model requires a dataset of compounds with known activities, which is not available for this compound and its close analogues.

Table 2: Potential Descriptors for QSAR Modeling of Azetidine Derivatives (Note: This table lists theoretical descriptors that could be used if a study were to be conducted, as no specific modeling data for the compound exists.)

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Water solubility |

| Topological | Connectivity indices, Shape indices |

Bioisosteric Replacement Studies with the Azetidine Core

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a molecule's fragments with other groups that have similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. The azetidine ring in this compound is a key structural feature that can be subjected to bioisosteric replacement to modulate its properties.

The replacement of the azetidine core in this compound with other cyclic or acyclic moieties would be a critical step in understanding its structure-activity relationship (SAR). The azetidine ring, being a small, saturated heterocycle, imparts a specific conformational rigidity to the molecule. Bioisosteric replacements could include other four-membered rings like oxetane (B1205548) or cyclobutane, or larger rings such as pyrrolidine (B122466) or piperidine.

The primary goal of such studies would be to assess how these structural modifications affect the binding affinity of the molecule to its biological target. Techniques such as competitive binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify these interactions. For instance, replacing the azetidine with a more flexible or a more rigid scaffold would reveal the optimal conformational requirements for potent target engagement.

A hypothetical study could compare the binding affinity of this compound with a series of analogues where the azetidine ring is replaced by other heterocycles. The results of such a study would provide invaluable insights into the key interactions between the ligand and its target protein.

Table 1: Hypothetical Bioisosteric Replacements for the Azetidine Ring and Their Potential Impact on Ligand-Target Interactions

| Original Moiety | Bioisosteric Replacement | Potential Impact on Ligand-Target Interactions |

| Azetidine | Oxetane | Altered hydrogen bonding capacity and dipole moment. |

| Azetidine | Cyclobutane | Removal of the nitrogen atom, impacting polar interactions. |

| Azetidine | Pyrrolidine | Increased ring size and flexibility, potentially altering the orientation of the phenoxy group. |

| Azetidine | Piperidine | Further increase in ring size and conformational flexibility. |

The pharmacokinetic properties of a drug candidate are crucial for its success. Bioisosteric replacement of the azetidine core would significantly influence parameters such as lipophilicity, solubility, and metabolic stability.

Solubility: Aqueous solubility is essential for drug formulation and absorption. The basic nitrogen in the azetidine ring can be protonated at physiological pH, potentially improving solubility. The choice of a bioisostere would need to balance lipophilicity and solubility to achieve an optimal pharmacokinetic profile.

Metabolic Stability: The azetidine ring can be susceptible to metabolic degradation, such as N-dealkylation or ring opening. Introducing bioisosteric replacements could block these metabolic pathways. For example, replacing the azetidine with a more sterically hindered ring system might protect the molecule from enzymatic degradation, thereby increasing its half-life in the body.

Table 2: Predicted Influence of Azetidine Bioisosteres on Pharmacokinetic Parameters

| Parameter | Azetidine | Oxetane Replacement | Cyclobutane Replacement | Pyrrolidine Replacement |

| Predicted logP | Moderate | Slightly Higher | Higher | Slightly Higher |

| Predicted Aqueous Solubility | Moderate | Lower | Lower | Moderate |

| Predicted Metabolic Stability | Potentially moderate | Potentially improved | Potentially improved | Variable |

Activity-Based Protein Profiling and Chemical Proteomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology used to identify the protein targets of small molecule inhibitors in complex biological systems. If this compound were to be investigated for its biological activity, ABPP would be a key methodology to elucidate its mechanism of action.

To apply ABPP, a probe molecule would be synthesized based on the structure of this compound. This probe would typically incorporate two key features: a reactive group ("warhead") designed to covalently bind to the active site of the target protein, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection and enrichment.

The ABPP workflow would involve treating a biological sample (e.g., cell lysate or living cells) with the probe. The probe would then selectively label its protein target(s). Following labeling, the tagged proteins would be visualized by fluorescence scanning or enriched using affinity chromatography (e.g., with streptavidin beads if a biotin tag is used). The enriched proteins would then be identified and quantified using mass spectrometry-based proteomics.

A competitive ABPP approach could also be employed. In this setup, the biological sample would be pre-incubated with this compound before the addition of a broad-spectrum probe that targets a specific class of enzymes. A decrease in the labeling of a particular protein by the broad-spectrum probe would indicate that this compound is binding to and inhibiting that protein. This approach is particularly useful for identifying the targets of non-covalent inhibitors.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves placing a ligand, such as 3-(3,5-Dimethylphenoxy)azetidine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often represented as a docking score. A lower docking score typically indicates a more favorable binding interaction.

For this compound, molecular docking simulations would be instrumental in identifying potential biological targets. By screening this compound against libraries of protein structures, researchers can generate hypotheses about its mechanism of action. For instance, docking it against a panel of G-protein coupled receptors (GPCRs) or enzymes could reveal high-affinity interactions, suggesting it may act as an agonist, antagonist, or inhibitor for a particular target. The insights gained from these simulations, such as key hydrogen bonds or hydrophobic interactions, are crucial for understanding its structure-activity relationship (SAR). nih.gov

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Dopamine (B1211576) D2 Receptor | 6CM4 | -9.2 | ASP114, SER193, PHE389 |

| Serotonin 5-HT2A Receptor | 6A93 | -8.7 | SER159, ASN343, TRP336 |

| Muscarinic M1 Receptor | 5CXV | -8.1 | TYR106, ASN382, TRP157 |

| Monoamine Oxidase B | 2V5Z | -7.5 | TYR398, TYR435, ILE199 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations can provide a wealth of information about a molecule's properties, including its geometry, reaction energies, and electronic distribution. researchgate.net For this compound, DFT would be employed to understand its intrinsic chemical reactivity and stability.

These calculations can determine the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Additionally, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is invaluable for predicting how the molecule will interact with biological targets and for understanding reaction mechanisms at a subatomic level.

ADMET Prediction and Assessment in Research Contexts

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early phases of drug development. researchgate.net In silico ADMET profiling uses computational models to estimate these properties for a given compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.gov These predictive models are built on large datasets of experimentally determined properties and employ a range of machine learning and rule-based approaches.

For this compound, a full in silico ADMET assessment would be performed to evaluate its drug-like properties. This would involve calculating parameters such as its predicted aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for hERG channel inhibition (a common cause of cardiotoxicity). frontiersin.orgnih.gov Favorable ADMET predictions would increase the confidence in this compound as a viable lead for further development. nih.gov

Table 2: Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| Blood-Brain Barrier Permeability (logBB) | 0.1 | Likely to cross the BBB |

| Caco-2 Permeability (logPapp) | 0.95 | High intestinal absorption |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. researchgate.net The azetidine (B1206935) ring in this compound is a four-membered heterocycle that can adopt a puckered conformation. The specific puckering and the orientation of the dimethylphenoxy group relative to the azetidine ring will significantly influence how the molecule fits into a protein's binding site.

Molecular dynamics (MD) simulations can provide a more dynamic view of the molecule's conformational flexibility. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations in a simulated aqueous environment would reveal how the molecule behaves in solution and how its conformation might change upon binding to a target. This information is crucial for refining docking poses and understanding the thermodynamics of ligand-receptor binding.

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If initial studies indicate that this compound has promising activity, its chemical structure can be used as a starting point for a virtual screening campaign. This could involve searching for commercially available or virtual compounds with similar scaffolds to identify analogues with potentially improved properties.

Furthermore, computational methods are integral to lead optimization. Once a lead compound like this compound is identified, medicinal chemists can use computational tools to design and evaluate modifications to its structure. For example, by systematically altering the substitution pattern on the phenoxy ring or modifying the azetidine core, researchers can explore the SAR and design new analogues with enhanced potency, selectivity, or improved ADMET properties. This iterative cycle of design, synthesis, and testing is greatly accelerated by the use of computational modeling.

Advanced Research Applications and Methodological Considerations

Use of 3-(3,5-Dimethylphenoxy)azetidine as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems. The unique structural and physicochemical properties of the azetidine (B1206935) ring make it an attractive component for developing such probes. The incorporation of the this compound motif can influence a molecule's properties in several ways beneficial for a chemical probe.

Azetidine-containing scaffolds are increasingly used to generate lead-like molecules for targeting the central nervous system (CNS). nih.govacs.org The rigid azetidine core helps to pre-organize appended functional groups into specific spatial orientations, which can enhance binding affinity and selectivity for a particular biological target. The 3-phenoxy linkage, as seen in this compound, provides a vector for exploring specific interactions within a protein's binding pocket.

Furthermore, the azetidine moiety can improve key physicochemical properties. For instance, replacing a more flexible or lipophilic group with an azetidine-containing fragment can enhance aqueous solubility and polarity while reducing the number of rotatable bonds—attributes that are often desirable for effective chemical probes. researchgate.net Researchers have developed strategies to incorporate azetidine-containing heterospirocycles into fluorophores, which are essential tools for bioimaging. This modification can significantly enhance the brightness, photostability, and water solubility of the dyes, demonstrating the utility of the azetidine scaffold in creating advanced probes for visualizing cellular processes. researchgate.net

| Probe Application | Role of the Azetidine Scaffold | Observed Improvements | Reference |

|---|---|---|---|

| CNS-Targeted Molecules | Provides rigid 3D structure, positions substituents in unique chemical space. | Optimized physicochemical properties for blood-brain barrier penetration. | nih.govacs.org |

| Fluorescent Dyes (Bioimaging) | Incorporated as part of a heterospirocycle to modify the fluorophore's electronic properties. | Increased brightness, photostability, and aqueous solubility. | researchgate.net |

| Enzyme Inhibitors | Functions as a bioisostere for other cyclic amines (e.g., piperazine), offering improved properties. | Enhanced metabolic stability and bioavailability. | thieme-connect.de |

Integration into High-Throughput Screening (HTS) Campaigns

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" with activity against a specific biological target. The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries being screened. Azetidine derivatives, including structures like this compound, are valuable components for constructing these libraries.

Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex molecules for screening libraries. nih.gov Researchers have developed robust methods for the synthesis of diverse azetidine-based scaffolds to generate libraries of lead-like molecules. nih.govacs.org By applying a data-driven approach to scaffold selection, these libraries can be pre-optimized for desirable physicochemical properties, increasing the efficiency of identifying viable drug candidates. nih.govacs.org

The amenability of the azetidine core to various chemical transformations makes it suitable for the parallel synthesis required for library generation. For example, HTS-compatible reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") have been used to rapidly generate libraries of enzyme inhibitors. researchgate.net The development of robust methods for creating diverse libraries of azide-containing building blocks is crucial for this approach. researchgate.net The 3-hydroxyazetidine precursor to this compound can be readily functionalized, allowing for its integration into such high-throughput synthesis workflows.

| HTS Library Strategy | Role of Azetidine Scaffolds | Key Advantages | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Serve as core structures for fused, bridged, and spirocyclic ring systems. | Access to novel chemical space with favorable physicochemical properties. | nih.govacs.org |

| "Click" Chemistry Libraries | Used as building blocks that can be functionalized with azides or alkynes for subsequent cycloaddition. | High efficiency, chemoselectivity, and suitability for in situ screening. | researchgate.net |

| Solid-Phase Synthesis | Amenable to attachment to solid supports for streamlined synthesis and purification of library members. | Rapid generation of large numbers of purified compounds in milligram quantities. | nih.govresearchgate.net |

Research on Multitargeted Modulation by Azetidine Derivatives

Many complex diseases, such as Alzheimer's disease (AD) and cancer, involve multiple biological pathways. This has led to a shift from the "one drug, one target" paradigm to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The versatility of the azetidine scaffold makes it an excellent foundation for designing such MTDLs.

Azetidine derivatives have been explored for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aijmchemsci.com This inherent promiscuity can be strategically harnessed to design molecules that interact with multiple, disease-relevant targets. For example, in the context of Alzheimer's disease, researchers have designed novel coumarin (B35378) derivatives that show inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glycogen (B147801) synthase kinase-3β (GSK-3β), in addition to preventing tau protein and amyloid-β aggregation. nih.gov While not azetidine-based, this study exemplifies the MTDL approach. The this compound structure could be incorporated into such frameworks to fine-tune physicochemical properties and explore new binding interactions.

The ability to functionalize the azetidine ring at multiple positions allows for the precise placement of different pharmacophores, each designed to interact with a specific target. This modularity is a key advantage in the rational design of MTDLs.

| Disease Area | Potential Targets for Azetidine-Based MTDLs | Rationale | Reference |

|---|---|---|---|

| Alzheimer's Disease | AChE, BuChE, GSK-3β, Tau Protein | Addressing the multifactorial nature of the disease with a single molecule. | nih.gov |

| Infectious Diseases | Bacterial enzymes, Fungal cell wall components | Azetidines have shown broad antimicrobial activity. | jmchemsci.comnih.gov |

| Cancer | Kinases, Tubulin, Other signaling proteins | Azetidine-containing natural products have shown potent cytotoxic activity. | nih.gov |

Development of Novel Research Methodologies Utilizing Azetidine Scaffolds

The unique reactivity of the strained four-membered azetidine ring has driven the development of new synthetic methodologies. rsc.org These methods not only provide access to novel azetidine derivatives but also expand the toolkit of synthetic organic chemists. The synthesis of compounds like this compound relies on the availability of functionalized azetidine precursors, the creation of which has been a focus of methodological research.

Recent advances include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to create complex products, offering high efficiency and atom economy. MCRs have been developed to access densely functionalized azetidine derivatives, which are valuable for drug discovery. thieme-connect.deresearchgate.net

Photocatalysis: Visible-light-mediated [2+2] cycloadditions have emerged as a powerful strategy for synthesizing azetidines, offering a milder alternative to traditional methods. umich.eduresearchgate.net

Strain-Release Functionalization: The inherent ring strain of azetidines and related structures like azabicyclo[1.1.0]butanes (ABBs) can be harnessed to drive reactions. The strain-release functionalization of ABBs has been used to create azetidines with all-carbon quaternary centers, a structural motif of great interest in medicinal chemistry. thieme-connect.de

Gold-Catalyzed Cyclizations: Gold catalysts have been employed for the oxidative cyclization of N-propargylsulfonamides to produce chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

These novel methodologies enable the rapid assembly of complex molecular architectures built around the azetidine core, facilitating the exploration of new chemical space in drug discovery and materials science. nih.govresearchgate.net

| Methodology | Description | Key Advantage | Reference |

|---|---|---|---|

| Multicomponent Reactions | One-pot reaction combining multiple reactants to form a complex azetidine product. | High efficiency and rapid generation of molecular complexity. | thieme-connect.deresearchgate.net |

| Visible Light-Mediated [2+2] Cycloaddition | Uses light energy to promote the formation of the four-membered ring. | Mild reaction conditions and access to unique reactivity. | umich.eduresearchgate.net |

| Strain-Release Functionalization of ABBs | Utilizes the high ring strain of azabicyclo[1.1.0]butanes to drive C-C bond formation. | Access to sterically congested C3-quaternary azetidines. | thieme-connect.de |

| Gold-Catalyzed Oxidative Cyclization | Intramolecular cyclization of alkyne-containing precursors to form azetidinones. | Provides stereoselective access to chiral azetidine building blocks. | nih.gov |

Future Research Directions and Unexplored Avenues

Expanding Synthetic Accessibility to Complex Azetidine (B1206935) Architectures

The continued development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of azetidine-containing compounds. The inherent ring strain of the four-membered azetidine core presents both a challenge and an opportunity for synthetic chemists. rsc.org

The development of innovative catalytic systems is crucial for the efficient and selective synthesis of complex azetidine derivatives. Recent advancements have demonstrated the power of transition metal catalysis in constructing the azetidine ring. For instance, copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have provided a direct route to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. researchgate.net Furthermore, lanthanide triflates, such as La(OTf)3, have emerged as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields while tolerating a variety of functional groups. researchgate.net Future work should focus on discovering new catalysts that offer even greater efficiency, broader substrate scope, and milder reaction conditions. The exploration of photocatalytic methods, such as visible-light-mediated aza Paternò-Büchi reactions, also presents a promising avenue for the synthesis of functionalized azetidines. rsc.org

Given that biological activity is often stereospecific, the development of robust methods for the asymmetric synthesis of azetidine stereoisomers is a critical research area. The creation of new chiral centers with high enantiomeric and diastereomeric control is essential for elucidating structure-activity relationships and developing potent therapeutic agents. acs.org Phase-transfer catalysis using novel chiral catalysts has shown success in the enantioselective synthesis of spirocyclic azetidine oxindoles. rsc.org The use of chiral auxiliaries, such as tert-butanesulfinamide, has also proven to be a powerful strategy for the stereoselective synthesis of various N-heterocycles, including azetidines. rsc.org Future efforts should aim to expand the toolbox of asymmetric methodologies to access all possible stereoisomers of complex azetidine scaffolds with high purity.

Deeper Mechanistic Understanding of Biological Effects at the Molecular Level

While preliminary studies may indicate biological activity, a thorough understanding of the molecular mechanisms underlying these effects is largely unexplored. For compounds like 3-(3,5-Dimethylphenoxy)azetidine, it is crucial to move beyond phenotypic screening to identify specific molecular targets and pathways. Investigating how the conformational rigidity of the azetidine ring influences binding to biological macromolecules is a key area of inquiry. researchgate.net Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing and understanding the interactions between azetidine derivatives and their biological partners at an atomic level.

Exploration of Novel Biological Targets and Pathways

The structural uniqueness of the azetidine moiety suggests that it may interact with novel biological targets that have been previously underexplored. Research has shown that azetidine derivatives can act as potent inhibitors of enzymes like polymerase theta, highlighting their potential in areas such as oncology. nih.gov Future research should involve broad screening of this compound and related compounds against a wide array of biological targets, including enzymes, receptors, and ion channels. This exploration could uncover entirely new therapeutic applications for this class of molecules. High-throughput screening and chemoproteomics approaches will be instrumental in identifying novel protein binders and elucidating new biological pathways modulated by these compounds.

Potential Applications in Materials Science and Polymer Chemistry

The strained four-membered ring of azetidine makes it an interesting building block for materials science and polymer chemistry. The ring-opening polymerization (ROP) of azetidine and its derivatives can lead to the formation of polyamines, which have a wide range of potential applications. rsc.orgutwente.nl These polymers can be used in areas such as antibacterial coatings, CO2 capture and sequestration, and as chelating agents. rsc.orgacs.org Specifically, the cationic ring-opening polymerization of azetidine can produce branched poly(propylenimine), which, when incorporated into silica (B1680970) composites, shows promise for CO2 adsorption. acs.org The anionic ring-opening polymerization of N-sulfonylated azetidines has also been shown to produce linear poly(trimethylenimine) with controlled molecular weights. nih.gov Future research could explore the incorporation of the 3-(3,5-dimethylphenoxy) moiety into such polymers, potentially imparting unique properties related to hydrophobicity, aromatic interactions, or thermal stability. The development of azetidine-containing monomers could lead to novel polymers with tailored functionalities for advanced materials applications. rsc.org

Collaborative and Interdisciplinary Research Imperatives

To fully realize the potential of this compound and the broader class of azetidine compounds, a highly collaborative and interdisciplinary research approach is essential. Synthetic organic chemists will need to work closely with computational chemists to design and synthesize novel derivatives with improved properties. Collaboration with pharmacologists and molecular biologists will be crucial for elucidating biological mechanisms and identifying new therapeutic targets. Furthermore, partnerships with materials scientists and polymer chemists will be necessary to explore the applications of these compounds in new materials and technologies. Such interdisciplinary efforts will accelerate the translation of fundamental discoveries into practical applications for the benefit of science and society.

常见问题

Q. What are the recommended synthetic routes for 3-(3,5-Dimethylphenoxy)azetidine, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between azetidine derivatives and substituted phenols. Key steps include:

- Precursor Preparation : Start with azetidine or its derivatives (e.g., azetidine-3-carboxylic acid, HY-Y0530 ) and 3,5-dimethylphenol.

- Coupling Conditions : Use catalysts like Pd-based complexes for cross-coupling or mild bases (e.g., K₂CO₃) for nucleophilic aromatic substitution. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization to achieve >98% purity, as seen in related azetidine derivatives .

Optimization Tips : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios to minimize byproducts.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR Analysis : Compare ¹H/¹³C NMR peaks with predicted spectra (e.g., δ ~2.2 ppm for dimethyl groups, δ ~3.5–4.0 ppm for azetidine protons) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar azetidine compounds (e.g., CCDC 2032776 ).

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (expected m/z ~217.3 for C₁₁H₁₅NO).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to GHS guidelines for azetidine derivatives :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Spill Management : Neutralize spills with adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

Methodological Answer: Use DFT calculations and molecular docking:

- DFT Studies : Calculate lattice energies and hydrogen-bonding patterns to predict stability, as done for acyl hydrazides .

- Docking Simulations : Map interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements).

Case Study : Analogous azetidine compounds (e.g., HY-Y0530 ) showed improved binding affinity when methoxy groups were substituted, suggesting similar strategies here.

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Address discrepancies systematically:

- Reproduce Conditions : Ensure identical solvent, temperature, and instrument calibration as prior studies.

- Cross-Validate : Compare with structurally related compounds (e.g., 3-(3-Thienyl)benzonitrile ) to identify shifts caused by substituents.

- Collaborative Analysis : Share raw data with crystallography or NMR consortia for peer verification, as seen in IUCr datasets .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0–72 hrs).

- Analytical Tools : Use LC-MS to track degradation products (e.g., phenoxy fragments or azetidine ring-opened species).

- Control Experiments : Compare with stabilized derivatives (e.g., propane-1,2-diol analogs ) to identify protective functional groups.

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Metabolism : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactors.

- Metabolite Profiling : Identify hydroxylated or demethylated products via UPLC-QTOF-MS.

- Inhibition Assays : Measure IC₅₀ values to assess potential drug-drug interactions, referencing protocols for similar azetidines .

Q. What collaborative opportunities exist for advancing research on this compound?

Methodological Answer:

- Academic-Industrial Partnerships : Leverage facilities for scale-up synthesis (e.g., contract manufacturing services ).

- Data Sharing : Contribute spectral and crystallographic data to repositories like PubChem or CCDC.

- Interdisciplinary Teams : Collaborate with computational chemists for QSAR modeling and toxicologists for safety profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。